molecular formula C18H16OS B13108257 1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one

1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one

Cat. No.: B13108257
M. Wt: 280.4 g/mol
InChI Key: CQMGQNMEIITIRV-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one is a synthetic organic compound featuring a benzo[b]thiophene scaffold, a structure of high significance in medicinal chemistry . The benzo[b]thiophene core is recognized as a privileged structure in drug discovery and is found in molecules with a broad range of biological activities . This particular ketone derivative is offered for research and development purposes, specifically for use as a key intermediate or building block in the synthesis of more complex molecules . Researchers can utilize this compound in exploring new pharmacologically active substances, given that analogous structures have been investigated for potential applications such as antimicrobial agents , antiseizure and antinociceptive therapies , and cholinesterase inhibition for neurodegenerative disease research . The compound's structure, which combines the benzo[b]thiophene system with a ketone functionality, allows for further chemical modifications, making it a versatile reagent for constructing targeted libraries in hit identification and lead optimization campaigns. This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

Molecular Formula

C18H16OS

Molecular Weight

280.4 g/mol

IUPAC Name

1-(1-benzothiophen-3-yl)-2-phenylbutan-1-one

InChI

InChI=1S/C18H16OS/c1-2-14(13-8-4-3-5-9-13)18(19)16-12-20-17-11-7-6-10-15(16)17/h3-12,14H,2H2,1H3

InChI Key

CQMGQNMEIITIRV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CSC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Principle

The Grignard reaction is a classical approach where a benzo[b]thiophene derivative reacts with a phenylalkyl Grignard reagent to form an intermediate alcohol, which is subsequently oxidized to yield the ketone.

Procedure Highlights

  • Preparation of the Grignard reagent from phenylalkyl halides using magnesium turnings in anhydrous ether solvents under inert atmosphere (argon or nitrogen).
  • Reaction of the Grignard reagent with a benzo[b]thiophene-3-carboxaldehyde or related precursor.
  • Controlled oxidation of the resulting secondary alcohol to the ketone.

Advantages

  • High selectivity for ketone formation.
  • Well-established and reproducible.

Limitations

  • Requires strictly anhydrous and inert conditions.
  • Sensitive to moisture and air.

Data Summary

Step Reagents/Conditions Outcome
Grignard reagent prep Mg, anhydrous ether, inert gas Phenylalkyl magnesium halide
Nucleophilic addition Benzo[b]thiophene aldehyde, low temp Secondary alcohol intermediate
Oxidation Mild oxidants (e.g., PCC, Dess-Martin) Ketone product

Friedel-Crafts Acylation

Principle

Friedel-Crafts acylation involves electrophilic aromatic substitution where an acyl chloride or anhydride reacts with the benzo[b]thiophene ring in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the ketone functionality.

Procedure Highlights

  • Generation of the acylating agent (phenylbutanoyl chloride).
  • Reaction with benzo[b]thiophene under Lewis acid catalysis.
  • Work-up to isolate the ketone.

Advantages

  • Direct introduction of the ketone group onto the aromatic ring.
  • Scalable and straightforward.

Limitations

  • Possible polyacylation or rearrangements.
  • Requires careful control of reaction conditions to avoid overreaction.

This method is less commonly used for this compound but remains a viable route.

One-Pot Cyclization-Alkylation Strategy

Principle

Recent advances have demonstrated efficient one-pot methods to synthesize functionalized benzo[b]thiophenes with ketone substituents using cyclization and alkylation in a single reaction vessel.

Procedure Highlights

  • Starting from substituted propargyl alcohols or thioanisoles.
  • Iodocyclization using iodine as both electrophile and catalyst.
  • Alkylation of 1,3-dicarbonyl compounds without strong acids or bases.
  • Use of solvents such as nitromethane at moderate temperatures.

Key Findings

  • High yields (up to 87%) of carbonyl-functionalized benzo[b]thiophenes.
  • Reduced waste and byproducts.
  • Mild reaction conditions avoiding harsh reagents.

Data Table: Optimization of Solvent and Yield

Solvent Yield (%) Notes
Nitromethane 87 Optimal solvent
THF ~80 Slightly lower yield
Acetonitrile ~80 Comparable to THF
Ethanol 52 Lower yield
Dichloroethane 70 Moderate yield
DMF/DMSO 0 No product formed

This green chemistry approach offers a promising alternative for synthesizing 1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one analogs.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Grignard Reaction Mg, ether, benzo[b]thiophene aldehyde, oxidants High selectivity, well-known Moisture sensitive Moderate to high
Friedel-Crafts Acylation Acyl chloride, AlCl3 Direct acylation, scalable Overacylation risk Moderate
One-Pot Cyclization-Alkylation Iodine, propargyl alcohols, 1,3-dicarbonyls, nitromethane High yield, mild, green method Requires specific substrates Up to 87
Photochemical Catalysis Styrene derivatives, redox catalysts, LED Mild, innovative Not yet applied directly Variable

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

A notable application of 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one derivatives is their potential as antidepressants. Research has shown that derivatives containing this structure exhibit dual activity at serotonin receptors, specifically the 5-HT1A receptor and the serotonin transporter. For instance, one derivative demonstrated a nanomolar affinity with Ki values of 86 nM for the 5-HT1A receptor and 76 nM for the serotonin transporter, indicating its potential efficacy in treating depression .

2. Serotonin Receptor Binding Studies

Further studies have investigated the binding affinities of various derivatives of this compound towards serotonin receptors. A series of synthesized compounds showed varying degrees of affinity, with some displaying micromolar affinities towards specific receptor subtypes. The influence of structural modifications on binding affinity was systematically evaluated through molecular docking studies, revealing critical interactions that contribute to their pharmacological profiles .

Synthesis and Structural Variations

The synthesis of 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one involves several methodologies, including microwave-assisted synthesis and visible light-mediated reactions. These methods enhance the efficiency and yield of the desired compounds. For example, one study reported a yield of approximately 75% using a copper-catalyzed reaction under reflux conditions .

Table: Summary of Synthesis Methods

MethodologyYield (%)Key Features
Microwave-assisted synthesisVariesRapid reaction times, improved yields
Copper-catalyzed reactions75%Effective under mild conditions
Visible light-mediated reactionsVariesEnvironmentally friendly, utilizes photoredox chemistry

Material Science Applications

1. Photocatalytic Properties

Recent advancements have explored the photocatalytic properties of compounds related to 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one. These compounds have been utilized in visible light-mediated reactions, demonstrating their potential in organic synthesis applications. The ability to act as photocatalysts can lead to more sustainable chemical processes .

Case Studies

Case Study 1: Antidepressant Development

In a comprehensive study examining new antidepressant drugs, researchers synthesized a series of compounds based on the benzo[b]thiophene framework. The results indicated that these compounds not only bind effectively to serotonin receptors but also exhibit favorable pharmacokinetic properties, making them promising candidates for further development in clinical settings .

Case Study 2: Photocatalytic Applications

Another study focused on utilizing derivatives of 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one in photocatalytic reactions under visible light. The findings revealed that these compounds could facilitate various organic transformations efficiently, underscoring their versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Chalcone Derivatives

Chalcones containing benzo[b]thiophene moieties, such as (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one () and (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(chlorophenyl)prop-2-en-1-one (–10), demonstrate how substituents influence properties:

  • Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity, improving reactivity in Michael addition or cyclization reactions. For example, chlorophenyl-substituted chalcones (Compounds 5–7, ) exhibit moderate yields (52–66%) and crystallinity .
  • Electron-Donating Groups (OMe): Increase fluorescence quantum yields. reports derivatives like (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone with fluorescence quantum yields up to 1, making them suitable for optoelectronic applications .

Spiropyrrolidine Derivatives

The spiropyrrolidine scaffold fused with benzo[b]thiophene (e.g., (E)-3-(benzo[b]thiophen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one , ) shows enhanced cholinesterase inhibitory activity due to conformational rigidity and hydrophobic interactions with enzyme active sites .

Urea Analogs

1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea () illustrates how urea linkages improve hydrogen-bonding capacity, a feature critical for targeting enzymes like trypanothione reductase .

Spectroscopic and Crystallographic Features

  • Hydrogen Bonding : Chalcones like (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one () exhibit intermolecular C–H···O interactions, stabilizing crystal lattices .
  • Conformational Analysis : Spiropyrrolidine derivatives show puckered ring conformations via X-ray crystallography, critical for docking studies .

Biological Activity

1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one, also known by its CAS number 1097063-45-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzo[b]thiophene moiety linked to a phenylbutanone structure. This unique arrangement contributes to its biological activity, particularly in modulating various receptor systems.

1. Serotonin Receptor Affinity

Research indicates that derivatives of benzo[b]thiophenes exhibit affinity for serotonin receptors, particularly the 5-HT1A subtype. A related compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, demonstrated a micromolar affinity (K(i) = 2.30 μM) towards these receptors, suggesting that similar compounds may possess comparable activities .

2. DAGLα Inhibition

Recent studies have identified α-ketoheterocycles as potent inhibitors of diacylglycerol lipase alpha (DAGLα), an enzyme involved in the endocannabinoid system. Although specific data on 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one's role in DAGLα inhibition is limited, its structural similarities to known inhibitors suggest potential efficacy in modulating this pathway .

The biological activity of 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one may be attributed to its interaction with various neurotransmitter systems. The compound's ability to bind to serotonin receptors could lead to alterations in neurotransmitter release and neuronal excitability.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Serotonin Receptor BindingMicromolar affinity for 5-HT1A receptors
Potential DAGLα InhibitionStructural similarity to known inhibitors
Antidepressant-like EffectsModulation of serotonin pathways

Synthesis and Derivatives

The synthesis of 1-(benzo[b]thiophen-3-yl)-2-phenylbutan-1-one can be achieved through various methods, including one-pot multistep reactions that yield high amounts of substituted benzo[b]thiophenes . Understanding the synthetic pathways is crucial for developing derivatives with enhanced biological activity.

Q & A

Q. What are the optimized synthetic routes for 1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, using benzo[b]thiophene derivatives and phenylbutanone precursors under acidic catalysis (e.g., AlCl₃ or FeCl₃). Solvent choice (e.g., dichloromethane vs. toluene) and temperature (60–80°C) significantly impact yields. Reaction monitoring via TLC and GC-MS is critical to optimize stoichiometry and avoid byproducts. Post-synthesis purification often employs column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for benzo[b]thiophene and phenyl groups) and ketone carbonyl (δ ~200 ppm).
  • FTIR : Confirm ketone C=O stretch (~1680 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
  • X-ray crystallography : Resolve steric effects of the phenyl and thiophene substituents (e.g., dihedral angles >30° indicate hindered rotation) .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases (retention time ~12–15 min) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks (no acute toxicity data available, but structural analogs suggest respiratory irritation) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do substituent positions on the benzo[b]thiophene ring affect the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Br at the 3-position) deactivate the thiophene ring, reducing nucleophilic attack at the ketone. Computational studies (DFT) can predict reactivity trends by analyzing LUMO localization. Experimentally, Grignard reactions with methylmagnesium bromide show 20–30% lower yields when electron-withdrawing substituents are present .

Q. What experimental designs address contradictions in reported stability data under oxidative conditions?

  • Methodological Answer :
  • Controlled Replicates : Conduct stability tests in triplicate under varied oxygen levels (0–21% O₂).
  • Accelerated Degradation Studies : Use UV light (254 nm) and H₂O₂ to simulate oxidative stress. Monitor degradation via LC-MS and identify intermediates (e.g., sulfoxide derivatives).
  • Statistical Analysis : Apply ANOVA to differentiate between experimental error and intrinsic instability .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450). Focus on hydrophobic pockets accommodating the phenyl and thiophene moieties.
  • MD Simulations : Analyze binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable interactions).
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. What strategies resolve discrepancies in spectral data interpretations for derivatives of this compound?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NOESY (to confirm spatial proximity of substituents) and high-resolution MS (to verify molecular ion peaks).
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals.
  • Collaborative Analysis : Compare data with crystallographic databases (e.g., Cambridge Structural Database) to validate assignments .

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